Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate
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Overview
Description
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is a chemical compound known for its antioxidant properties. It is a member of the hydroxyphenylcarboxylic acid esters family, which are widely used in various industrial applications due to their ability to stabilize materials against oxidative and thermal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include a temperature range of 110-130°C and a reaction time of approximately 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts such as potassium hydroxide (KOH) instead of sodium methanolate. This method has been shown to improve the yield significantly, achieving up to 95% .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted esters
Scientific Research Applications
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is primarily due to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound also forms stable radicals that do not propagate further oxidative reactions . The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through hydrogen atom transfer (HAT) mechanisms .
Comparison with Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is unique due to its specific structural configuration, which provides a balance between steric hindrance and reactivity. This balance enhances its antioxidant properties, making it more effective in stabilizing materials against oxidative degradation compared to some of its analogs .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)acetate |
InChI |
InChI=1S/C14H20O3/c1-9-6-10(8-12(15)17-5)7-11(13(9)16)14(2,3)4/h6-7,16H,8H2,1-5H3 |
InChI Key |
QLCJLVRGGOCFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CC(=O)OC |
Origin of Product |
United States |
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